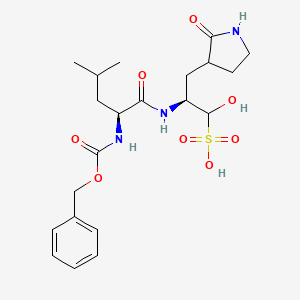
Unii-O9H5KY11SV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GC-376 is a 3C-like protease (3CLpro or Mpro) inhibitor that stops the cleavage and activation of functional viral proteins required for replication and transcription in host cells. The compound is known as a direct acting antiviral (DAA) for coronaviruses, and was initially developed using structure-guided design to combat MERS-Cov infections. In addition, GC-376 displays potent activity against various coronaviruses such as feline, ferret, and mink Mpro coronavirus. A prodrug of [GC-373], GC-376 has recently been used to test inhibition of SARS-Cov-2 Mpro in vitro, and results show potent inhibition of this target. These results suggest that GC-376, and its metabolites may have therapeutic potential for Covid-19.
Applications De Recherche Scientifique
Nanoparticle Synthesis and Applications
- Liquid-Phase Synthesis of Nanoparticles : Development of novel materials, particularly in the field of electronics, has been enhanced by the discovery of new semiconducting materials, leading from vacuum tubes to diodes, transistors, and miniature chips. This progress is an example of the synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Research on Actinide Compounds
- Surface Science of Actinide Compounds : Focus on the synthesis and surface spectroscopy studies of thin films of actinides and actinide compounds, using X-ray and ultra violet photoelectron spectroscopy (XPS and UPS), and Auger electron spectroscopy (AES) (Gouder, 1998).
Translational Research and Innovation
- Translating Research into Innovations : Emphasis on the translation of basic scientific research to practical innovations, with organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) developing and funding experiential learning in STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Nanosatellite Technologies
- University Nanosatellite Program : A student satellite program co-sponsored by multiple agencies focusing on flying student-built nanosatellites. This program represents a unique opportunity for capability demonstration in aerospace education and technology infusion (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Advanced Materials in Science
- Study of Thin Films of UN and U2N3 : Preparation of thin films by reactive DC sputtering of U in N2-containing atmosphere, contributing to our understanding of material science and composition analysis (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).
Collaborative Scientific Environments
- Collaborative Working Environments for Large Scale Models : Designing collaborative environments to facilitate large scientific applications, like the Unified Air Pollution Model (UNI-DEM), developed by the Danish Environmental Research Institute (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Dual-band Technology in Communications
- Dual-Band Front-End Technology for WLAN Applications : Development of a dual-band front-end operating in different bands, demonstrating advancement in communication technology (Li, Quintal, & Kenneth, 2004).
Propriétés
Numéro CAS |
1417031-79-8 |
|---|---|
Nom du produit |
Unii-O9H5KY11SV |
Formule moléculaire |
C21H31N3O8S |
Poids moléculaire |
485.6 |
Nom IUPAC |
(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C21H31N3O8S/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31)/t15?,16-,17-,20?/m0/s1 |
Clé InChI |
BSPZFJDYQHDZNR-ASPXRTSYSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
Autres numéros CAS |
1417031-79-8 |
Synonymes |
(beta S)-alpha-hydroxy-beta-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid (beta S)-alpha-hydroxy-beta-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid (1:1) sodium salt (βS)-α-hydroxy-β-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid monosodium salt GC-376 GC-376 free acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B1652173.png)
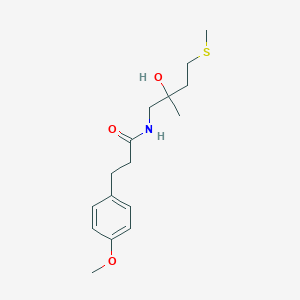

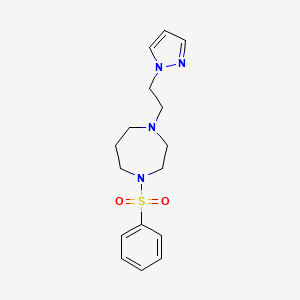
![[[5-Fluoro-2-(trifluoromethyl)phenyl]-phenylmethyl]hydrazine](/img/structure/B1652178.png)

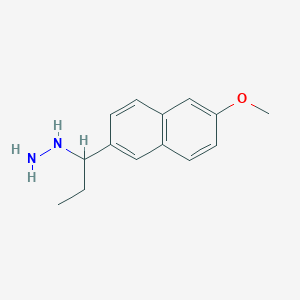
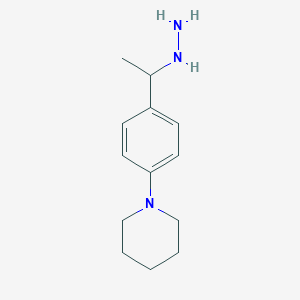
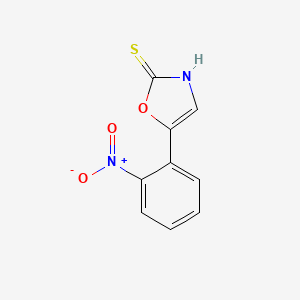

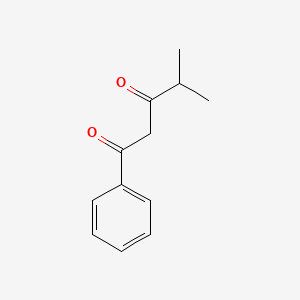
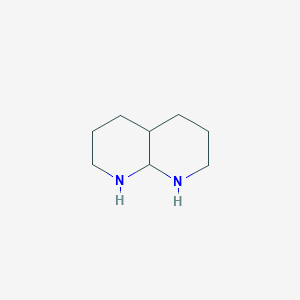
![1-(1H-indol-3-yl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanylethanone](/img/structure/B1652191.png)
![Bicyclo[3.2.1]octan-1-amine hydrochloride](/img/structure/B1652192.png)